molecular formula C15H13ClN2O B3423425 7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridin-8-one CAS No. 301666-66-0

7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridin-8-one

Cat. No.: B3423425
CAS No.: 301666-66-0
M. Wt: 272.73 g/mol
InChI Key: MHZYPAHWCCVKDS-UHFFFAOYSA-N
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Description

7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridin-8-one is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound belongs to the naphthyridine family, which consists of fused heterocyclic compounds containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridin-8-one typically involves multiple steps, starting with the formation of the naphthyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The benzyl group is introduced through a subsequent alkylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Research in biology may explore the biological activity of this compound, potentially identifying it as a lead compound for drug development.

Medicine: In medicine, derivatives of this compound could be investigated for their therapeutic properties, such as antibacterial, antifungal, or anticancer activities.

Industry: In industry, this compound might be used as an intermediate in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which 7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridin-8-one exerts its effects depends on its specific application. For instance, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The pathways involved would be determined by the compound's binding affinity and specificity.

Comparison with Similar Compounds

  • 7-Benzyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one

  • 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Uniqueness: 7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridin-8-one is unique due to its specific substitution pattern and the presence of the benzyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

7-benzyl-2-chloro-5,6-dihydro-1,7-naphthyridin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c16-13-7-6-12-8-9-18(15(19)14(12)17-13)10-11-4-2-1-3-5-11/h1-7H,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZYPAHWCCVKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C=CC(=N2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301666-66-0
Record name 7-benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridin-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridin-8-one
Reactant of Route 2
7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridin-8-one
Reactant of Route 3
7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridin-8-one
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridin-8-one

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